2-tert-butyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
Description
2-tert-butyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a synthetic small molecule featuring a benzodiazole core substituted with a tert-butyl group at the 2-position and a complex azetidine-oxolane hybrid moiety at the 1-position. Its structure combines a rigid benzodiazole scaffold with a conformationally constrained azetidine ring, which is further modified by a tetrahydrofuran (oxolane) unit. This design likely aims to enhance binding affinity and selectivity for biological targets, such as enzymes or receptors involved in gene regulation or signal transduction .
Properties
IUPAC Name |
2-tert-butyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-19(2,3)18-20-16-8-4-5-9-17(16)22(18)14-11-21(12-14)13-15-7-6-10-23-15/h4-5,8-9,14-15H,6-7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRRULPFCFCNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The benzodiazole scaffold is widely utilized in medicinal chemistry due to its aromaticity, hydrogen-bonding capacity, and metabolic stability. Below is a comparison with structurally related compounds:
Key Findings:
Azetidine vs. Pyrrolidine Linkers : The azetidine ring in the target compound introduces greater conformational rigidity compared to pyrrolidine-based analogues like Compound 12. This rigidity may enhance target selectivity but reduce solubility .
Oxolane Contribution : The oxolane (tetrahydrofuran) group in the target compound likely improves metabolic stability compared to simpler alkyl chains, as seen in other benzodiazole derivatives .
Tert-Butyl Substitution : The tert-butyl group at the 2-position is a common pharmacophore for hydrophobic interactions, but its steric bulk may limit binding to shallow protein pockets compared to smaller substituents (e.g., methyl in Compound 12) .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Compound 12 | 1-(Azetidin-3-yl)-2-phenyl-1H-1,3-benzodiazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 383.5 | 420.4 | 265.3 |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Rotatable Bonds | 4 | 7 | 3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
